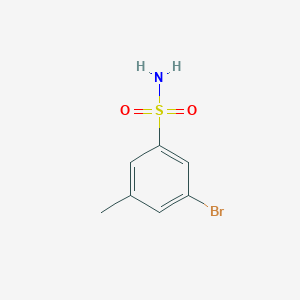

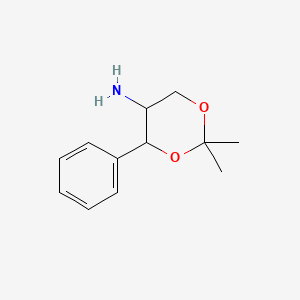

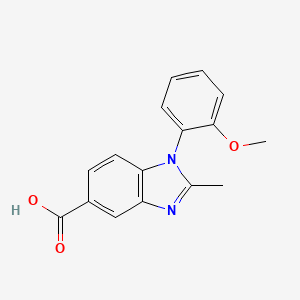

![molecular formula C13H15NO4 B3138337 5-(2,2-二甲基-4H-苯并[d][1,3]二噁英-6-基)噁唑烷-2-酮 CAS No. 452340-96-4](/img/structure/B3138337.png)

5-(2,2-二甲基-4H-苯并[d][1,3]二噁英-6-基)噁唑烷-2-酮

描述

5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one is a chemical compound with the CAS Number: 452339-73-0 . It has a molecular weight of 249.27 and a linear formula of C13H15NO4 . It appears as a white to yellow powder or crystals .

Synthesis Analysis

This compound is a vilanterol impurity and a reagent for the preparation of f conjugate of G-protein coupled receptor binding ligand and nucleic acid molecules . It is also applied in the preparation of alkyl-linked di-phenyl aminoalcohols as long-acting β2 adrenergic receptor agonist .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H15NO4 . It has one defined stereocenter .Chemical Reactions Analysis

As a reagent, this compound is used in the preparation of various bioactive molecules. It is used in the synthesis of f conjugate of G-protein coupled receptor binding ligand and nucleic acid molecules . It is also used in the preparation of alkyl-linked di-phenyl aminoalcohols as long-acting β2 adrenergic receptor agonist .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 489.6±45.0 °C at 760 mmHg . The compound has a molar refractivity of 63.5±0.3 cm3 . It has 5 H bond acceptors and 1 H bond donor .科学研究应用

抗菌应用

噁唑烷酮,包括具有类似于 5-(2,2-二甲基-4H-苯并[d][1,3]二噁英-6-基)噁唑烷-2-酮结构的化合物,已被确定为具有独特作用机制的有效抗菌剂,可抑制细菌中的蛋白质合成。研究突出了它们对一系列革兰氏阳性菌(如耐甲氧西林金黄色葡萄球菌 (MRSA) 和耐万古霉素肠球菌 (VRE))以及某些革兰氏阴性菌在特定条件下的有效性。

广谱抗菌活性:噁唑烷酮衍生物显示出有希望的抗菌活性,在对抗革兰氏阳性菌方面优于该类药物中众所周知的利奈唑胺。一些衍生物还对选定的革兰氏阴性菌株表现出活性,表明具有广谱应用潜力。值得注意的是,某些衍生物对引起呼吸道感染的细菌(包括炭疽和肺炎)有效 (Phillips & Sharaf, 2016).

治疗呼吸道感染性疾病的潜力:噁唑烷酮的衍生物已显示出对引起炭疽、鼻疽、鼠疫和肺炎支原体等疾病的病原体的活性。这表明这些化合物在通过新的治疗方法解决呼吸道感染性疾病方面具有显着潜力 (Phillips & Sharaf, 2016).

合成和化学研究

噁唑烷酮的化学结构,包括 5-(2,2-二甲基-4H-苯并[d][1,3]二噁英-6-基)噁唑烷-2-酮,允许进行多种合成应用,通过开发具有潜在治疗应用的新化合物为药物化学做出贡献。

新合成途径:对噁唑烷酮的研究导致发现新的合成途径,从而能够开发出具有增强抗菌活性和潜在降低耐药性的新化合物。对结构异构体和噁唑烷酮核心的改性的探索旨在发现具有不同作用机制的更有效的抗菌剂 (Diekema & Jones, 2000).

化学转化和衍生物:噁唑烷酮核心结构具有多功能性,允许进行化学转化,从而产生具有显着生物活性的各种衍生物。这种适应性促进了在不同化学和药理学研究领域探索噁唑烷酮,拓宽了潜在应用范围,超越了抗菌性 (Sainsbury, 1991).

安全和危害

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

作用机制

Target of Action

The primary target of 5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one is the G-protein coupled receptor . This receptor plays a crucial role in transmitting signals from outside the cell to inside, leading to various cellular responses.

Mode of Action

The compound interacts with its target by binding to the G-protein coupled receptor. This binding event triggers a conformational change in the receptor, which in turn activates the G-protein. The activated G-protein then initiates a series of downstream signaling events within the cell .

Biochemical Pathways

The activation of the G-protein coupled receptor by 5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one affects several biochemical pathways. These include the adenylate cyclase pathway, the phospholipase C pathway, and the phosphatidylinositol 3-kinase pathway . The downstream effects of these pathways can lead to changes in gene expression, cell growth, and other cellular responses.

Result of Action

The molecular and cellular effects of 5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one’s action depend on the specific G-protein coupled receptor it targets and the downstream signaling pathways it affects. These effects could range from changes in gene expression to alterations in cell growth and survival .

属性

IUPAC Name |

5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-13(2)16-7-9-5-8(3-4-10(9)18-13)11-6-14-12(15)17-11/h3-5,11H,6-7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEBDVANOFZMMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2=C(O1)C=CC(=C2)C3CNC(=O)O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

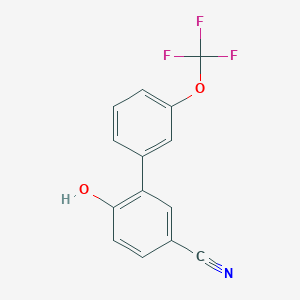

![6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3138273.png)

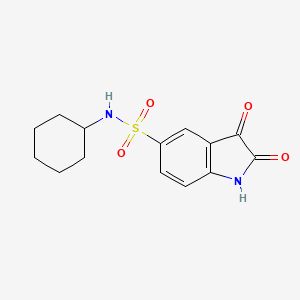

![2-[(3-Morpholin-4-ylpropyl)amino]-5-nitrobenzonitrile](/img/structure/B3138295.png)

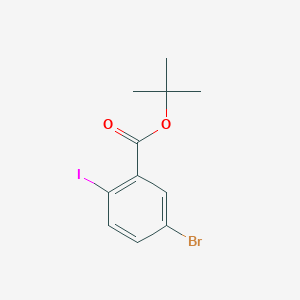

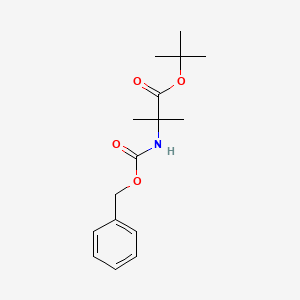

![Carbamic acid, [2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B3138327.png)